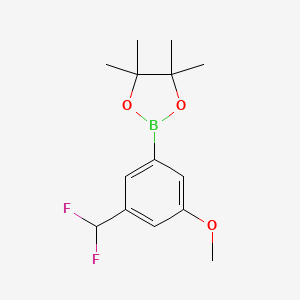
2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative characterized by its difluoromethyl group and methoxyphenyl moiety. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Boronic Acid Derivatization: Starting from 3-(difluoromethyl)-5-methoxyphenylboronic acid, the compound can be synthesized by reacting it with appropriate reagents to introduce the tetramethyl-1,3,2-dioxaborolane group.
Cross-Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with an appropriate halide under palladium catalysis.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic acid group to boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the difluoromethyl group to a difluoromethane derivative.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the boronic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, are used for substitution reactions.
Major Products Formed:
Boronic Esters: Resulting from oxidation reactions.
Difluoromethane Derivatives: Resulting from reduction reactions.
Substituted Boronic Acids: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions. Biology: In biological research, the compound can be used as a probe to study enzyme activities and binding interactions. Medicine: The difluoromethyl group enhances the lipophilicity and metabolic stability of pharmaceuticals, making it valuable in drug design and discovery. Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.
Wirkmechanismus
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can modulate enzyme activities and binding interactions. The difluoromethyl group enhances the compound's binding affinity and specificity to biological targets.
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-5-methoxyphenylboronic Acid: Lacks the tetramethyl-1,3,2-dioxaborolane group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the difluoromethyl and methoxyphenyl groups.
Uniqueness: The presence of both the difluoromethyl group and the methoxyphenyl moiety in 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to similar compounds. This combination enhances its reactivity and utility in various applications.
Eigenschaften
IUPAC Name |
2-[3-(difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVPBGRBTOOFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6592610.png)




![ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6592650.png)






![Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride](/img/structure/B6592698.png)
